
2-(2,2-Dimethylpropylsulfanylmethyl)pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,2-Dimethylpropylsulfanylmethyl)pyrimidin-4-amine is an organic compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound has a unique structure that makes it a promising candidate for the development of new drugs targeting various diseases.
Mécanisme D'action
The mechanism of action of 2-(2,2-Dimethylpropylsulfanylmethyl)pyrimidin-4-amine is not fully understood. However, it is believed to work by inhibiting various enzymes and proteins involved in the growth and proliferation of cancer cells, inflammation, and infectious diseases. The compound has been shown to inhibit the activity of various kinases and enzymes such as JAK2, CDK2, and DHFR.
Biochemical and Physiological Effects:
2-(2,2-Dimethylpropylsulfanylmethyl)pyrimidin-4-amine has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and inhibiting cell cycle progression. The compound has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, the compound has been found to have activity against various infectious diseases by inhibiting the growth and proliferation of the causative agents.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(2,2-Dimethylpropylsulfanylmethyl)pyrimidin-4-amine is its potential as a lead compound for the development of new drugs targeting various diseases. The compound has been found to have activity against various diseases and has a unique structure that makes it a promising candidate for drug development. However, one of the limitations of the compound is its low solubility in aqueous solutions, which can make it difficult to work with in lab experiments.
Orientations Futures
There are several future directions for research on 2-(2,2-Dimethylpropylsulfanylmethyl)pyrimidin-4-amine. One area of research is the development of new drugs based on the structure of the compound. Researchers can modify the structure of the compound to improve its activity and selectivity against various diseases. Another area of research is the study of the compound's mechanism of action. Researchers can further investigate the enzymes and proteins targeted by the compound to gain a better understanding of its mode of action. In addition, researchers can study the compound's pharmacokinetics and toxicity to determine its potential as a drug candidate.
Méthodes De Synthèse
The synthesis of 2-(2,2-Dimethylpropylsulfanylmethyl)pyrimidin-4-amine involves the reaction of 2-(chloromethyl)pyrimidine-4-amine with 2,2-dimethylpropane-1-thiol in the presence of a base such as potassium carbonate. This reaction results in the formation of 2-(2,2-Dimethylpropylsulfanylmethyl)pyrimidin-4-amine with a yield of around 60%.
Applications De Recherche Scientifique
2-(2,2-Dimethylpropylsulfanylmethyl)pyrimidin-4-amine has been extensively studied for its potential applications in medicinal chemistry. It has been shown to have activity against various diseases such as cancer, inflammation, and infectious diseases. The compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, the compound has been found to have activity against various infectious diseases such as malaria and tuberculosis.
Propriétés
IUPAC Name |
2-(2,2-dimethylpropylsulfanylmethyl)pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3S/c1-10(2,3)7-14-6-9-12-5-4-8(11)13-9/h4-5H,6-7H2,1-3H3,(H2,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOFJDPGDQVBMPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CSCC1=NC=CC(=N1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

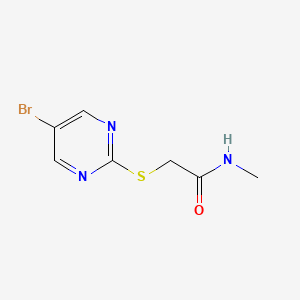
![4-[[2-(2-Fluoroethyl)-1,2,4-triazol-3-yl]methylsulfanyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine](/img/structure/B6626001.png)
![5-[[2-Chloro-5-(trifluoromethyl)phenoxy]methyl]-1-(2-fluoroethyl)-1,2,4-triazole](/img/structure/B6626009.png)


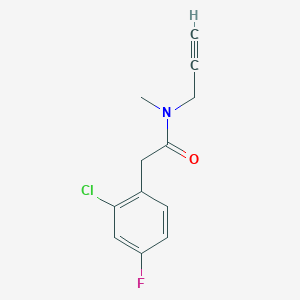
![Methyl 2-[1-[(2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanylmethyl]cyclopropyl]acetate](/img/structure/B6626023.png)
![5-(4-Chlorophenyl)-2-[[2-(2-fluoroethyl)-1,2,4-triazol-3-yl]methylsulfanyl]-1,3-oxazole](/img/structure/B6626040.png)
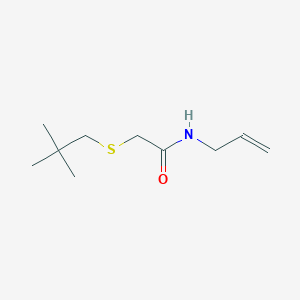
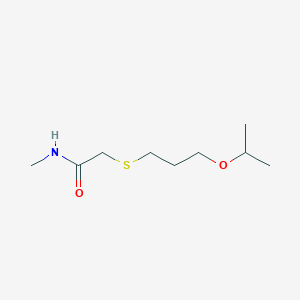
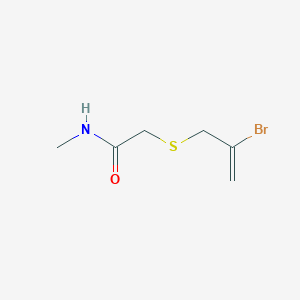
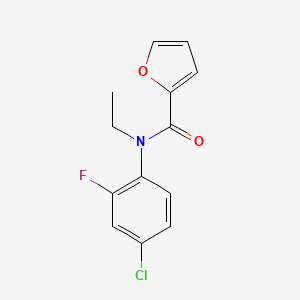
![N-[3-(benzimidazol-1-ylmethyl)phenyl]-1-(ethoxymethyl)cyclopropane-1-carboxamide](/img/structure/B6626081.png)
![N-[3-[(4-cyanocyclohexyl)methylcarbamoylamino]propyl]-2-methylpropanamide](/img/structure/B6626088.png)